

Stability of "2-(1,2-Benzisoxazol-3-yl)acetic acid" under different conditions

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Compound of Interest

Compound Name: 2-(1,2-Benzisoxazol-3-yl)acetic acid

Cat. No.: B189195

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Technical Support Center: 2-(1,2-Benzisoxazol-3-yl)acetic acid

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of **2-(1,2-Benzisoxazol-3-yl)acetic acid** under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **2-(1,2-Benzisoxazol-3-yl)acetic acid**?

For long-term storage, it is recommended to store **2-(1,2-Benzisoxazol-3-yl)acetic acid** in a tightly sealed container in a dry and cool place.^[1] Specific temperature recommendations vary by supplier, but generally fall within 2-8°C or frozen at -20°C for maximum stability.^[2] The compound may be air-sensitive, and storage under an inert atmosphere is advisable for preventing potential degradation.

Q2: What are the known incompatibilities for this compound?

2-(1,2-Benzisoxazol-3-yl)acetic acid should be kept away from strong oxidizing agents. Due to the potential for the benzisoxazole ring to be cleaved by strong bases, prolonged exposure to highly alkaline conditions should be avoided.

Q3: Is 2-(1,2-Benzisoxazol-3-yl)acetic acid sensitive to light?

While specific photostability data for this compound is not readily available, aromatic systems and heterocyclic compounds can be susceptible to photodegradation. Therefore, it is prudent to protect the compound from light during storage and handling. Photostability studies are recommended as part of forced degradation testing.

Q4: What are the expected degradation pathways for this molecule?

Based on the chemical structure, the primary sites for degradation are the isoxazole ring and the acetic acid side chain. Under harsh conditions, the following pathways can be anticipated:

- **Hydrolysis:** Under strongly basic conditions, the N-O bond of the isoxazole ring can be cleaved. Acidic conditions might lead to hydrolysis of the acetic acid side chain, although this is generally less likely.
- **Oxidation:** The benzene ring and the heterocyclic ring could be susceptible to oxidative degradation, potentially leading to hydroxylated byproducts or ring opening.
- **Photodegradation:** Aromatic systems can absorb UV light, which may lead to photochemical reactions and degradation.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Unexpected peaks in HPLC analysis of a freshly prepared solution.	Contamination of solvent or glassware.	Use high-purity solvents and thoroughly clean all glassware. Prepare a fresh solution as a control.
Inherent impurities in the starting material.	Review the certificate of analysis for the starting material. If necessary, purify the compound before use.	
Significant degradation observed under mild acidic or basic conditions.	The compound may be more labile than expected.	Reduce the concentration of the acid or base, lower the temperature, and shorten the exposure time in your experiments.
Presence of catalytic impurities.	Ensure high purity of all reagents and solvents used in the formulation or experiment.	
Inconsistent stability results between experimental batches.	Variation in experimental conditions (temperature, light exposure, pH).	Strictly control all experimental parameters. Use a calibrated and validated stability chamber.
Inconsistent quality of the starting material.	Source the compound from a reputable supplier and perform identity and purity checks on each new batch.	

Quantitative Stability Data Summary

The following table summarizes the expected stability of **2-(1,2-Benzisoxazol-3-yl)acetic acid** under typical forced degradation conditions. Please note that this data is illustrative and based on general knowledge of similar compounds. Actual results may vary and should be confirmed experimentally.

Condition	Reagent/Parameter	Temperature	Time	Expected Degradation (%)	Potential Degradation Products
Acid Hydrolysis	0.1 M HCl	60°C	24 h	< 5%	Minimal degradation expected.
Base Hydrolysis	0.1 M NaOH	60°C	8 h	10-20%	Products of isoxazole ring opening.
Oxidation	3% H ₂ O ₂	Room Temperature	24 h	5-15%	Hydroxylated derivatives, ring-opened products.
Thermal	Dry Heat	80°C	48 h	< 5%	Minimal degradation expected.
Photostability	ICH Q1B Option II	25°C	-	5-10%	Photodegradation products.

Experimental Protocols

Forced Degradation Studies

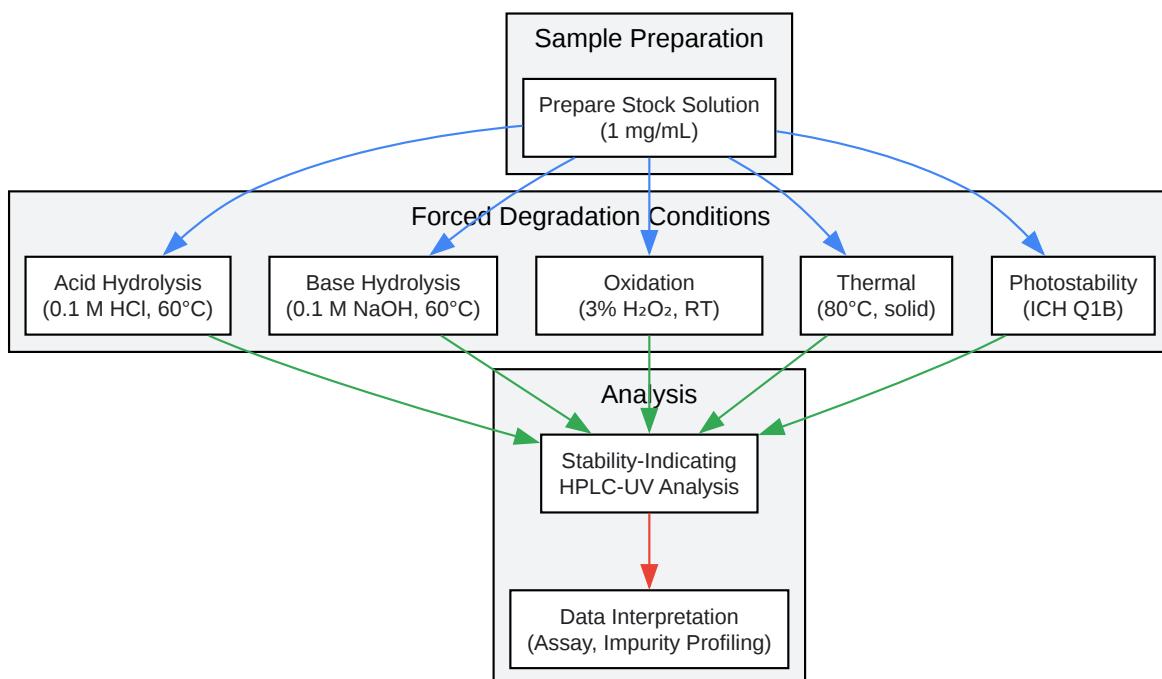
These studies are designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of analytical methods.

1. Preparation of Stock Solution: Prepare a stock solution of **2-(1,2-Benzisoxazol-3-yl)acetic acid** in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:

- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a suitable concentration for analysis.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time points and dilute to a suitable concentration for analysis.
- Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. After exposure, dissolve the solid in the solvent to the desired concentration for analysis.
- Photostability Testing: Expose the solid compound and a solution (e.g., 1 mg/mL) to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.

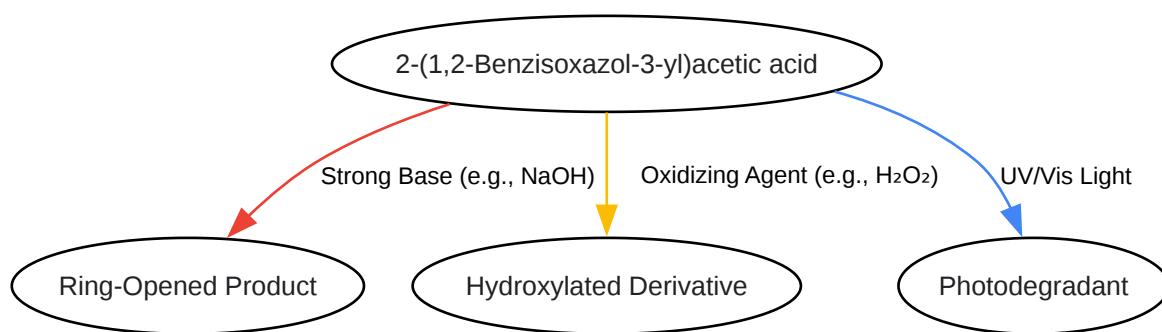
3. Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a suitable starting point.^[3] Detection can be performed using a UV detector at an appropriate wavelength.

Visualizations



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Caption: Workflow for Forced Degradation Studies.



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